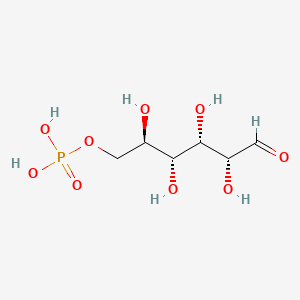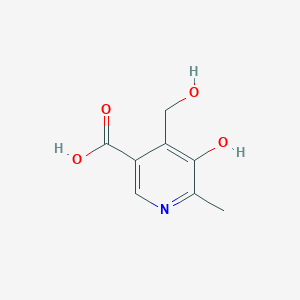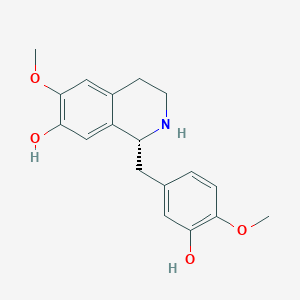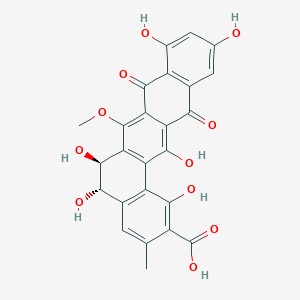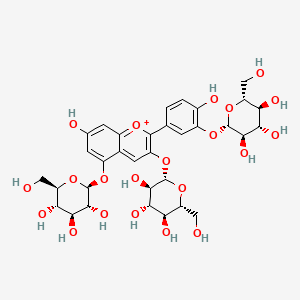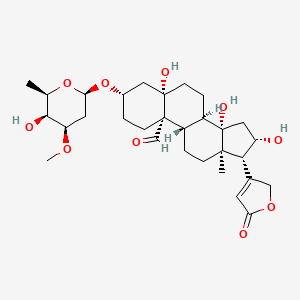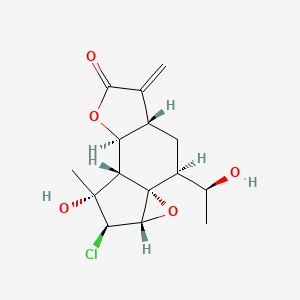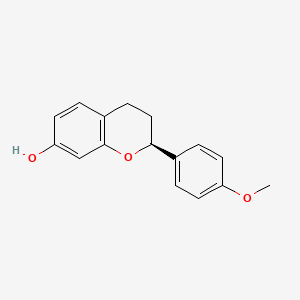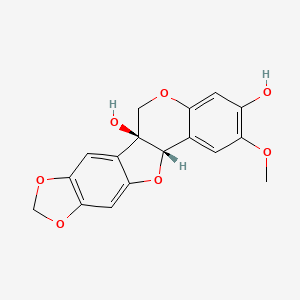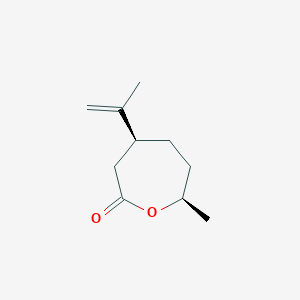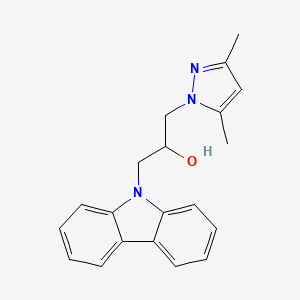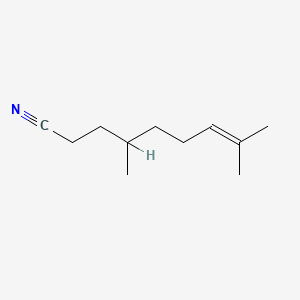
4,8-Dimethyl-7-nonenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research in the field of organic chemistry frequently explores the synthesis and characterization of novel compounds with unique structures, such as 4,8-Dimethyl-7-nonenenitrile. These studies provide valuable insights into the compound's potential applications and its physical and chemical behaviors.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of specific catalysts or conditions to achieve the desired product. For example, a study by Robertson et al. (2001) discusses the synthesis of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane through the radical addition of PH3 to limonene, showcasing a method that could be relevant for synthesizing structurally related compounds (Robertson et al., 2001).
Molecular Structure Analysis
Characterizing the molecular structure of synthesized compounds is crucial for understanding their potential applications. X-ray crystallography, NMR, and computational methods are commonly used. For instance, Kant et al. (2014) provided a detailed analysis of a complex molecule's crystal structure, offering insights into how such analyses are conducted (Kant et al., 2014).
Chemical Reactions and Properties
Exploring the reactivity and chemical properties of compounds helps in identifying their utility in various chemical reactions. The study by Becerra et al. (2005) on the reactivity of dimethylstannylene in solution and gas phases exemplifies research into compound behavior under different conditions (Becerra et al., 2005).
Propiedades
IUPAC Name |
4,8-dimethylnon-7-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,11H,4-5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEJNXNMXKECFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866274 |
Source


|
| Record name | 4,8-Dimethylnon-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-7-nonenenitrile | |
CAS RN |
52671-32-6 |
Source


|
| Record name | Citronellyl nitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

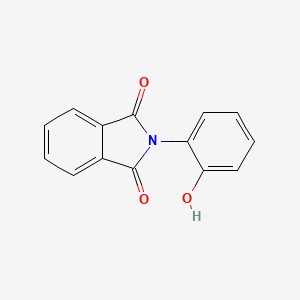
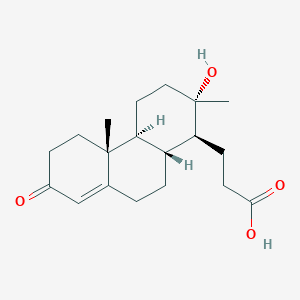
![N-(3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B1208525.png)
